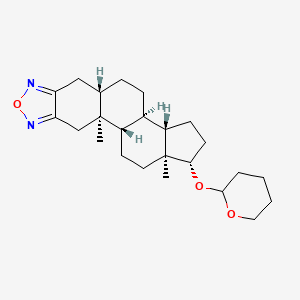
5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol
Descripción general
Descripción
5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol is a synthetic compound that belongs to the class of androstane derivatives It is characterized by the presence of a furazan ring fused to the androstane skeleton and a tetrahydropyranol group at the 17beta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol typically involves multiple steps, starting from a suitable androstane derivative. The key steps include the introduction of the furazan ring and the tetrahydropyranol group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.
Introduction of the Furazan Ring: The furazan ring can be introduced through a cyclization reaction involving a suitable precursor. This step may require the use of oxidizing agents and specific reaction conditions to ensure the formation of the furazan ring.
Attachment of the Tetrahydropyranol Group: The tetrahydropyranol group can be introduced through a nucleophilic substitution reaction. This step typically involves the use of a tetrahydropyranol derivative and a suitable base to facilitate the substitution reaction.
Industrial Production Methods
The industrial production of this compound may involve scaling up the synthetic routes described above. This requires optimization of reaction conditions, selection of appropriate solvents, and the use of efficient purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions may vary depending on the desired product.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Reaction conditions typically involve the use of solvents such as ethanol or tetrahydrofuran.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reaction conditions may involve the use of bases or acids to facilitate the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may yield alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, depending on the reagents used.
Aplicaciones Científicas De Investigación
5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a ligand for receptor studies.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound can be used in the development of new materials or as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5alpha-Androstanol(2,3)furazan-17beta-ol: This compound is similar in structure but lacks the tetrahydropyranol group.
5alpha-Androstanol(2,3)furazan-17alpha-tetrahydropyranol: This compound has a similar structure but with the tetrahydropyranol group at the 17alpha position.
5alpha-Androstanol(2,3)furazan-17beta-methanol: This compound has a methanol group instead of the tetrahydropyranol group.
Uniqueness
5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol is unique due to the presence of both the furazan ring and the tetrahydropyranol group
Propiedades
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(oxan-2-yloxy)-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O3/c1-23-11-10-18-16(17(23)8-9-21(23)28-22-5-3-4-12-27-22)7-6-15-13-19-20(26-29-25-19)14-24(15,18)2/h15-18,21-22H,3-14H2,1-2H3/t15-,16-,17-,18-,21-,22?,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLXLSORBBNHCW-OILZYBRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(CC6=NON=C6C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC[C@@H]5[C@@]3(CC6=NON=C6C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4975-12-6 | |
| Record name | 5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004975126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5.ALPHA.-ANDROSTANOL(2,3)FURAZAN-17.BETA.-TETRAHYDROPYRANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0MI94UZI8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


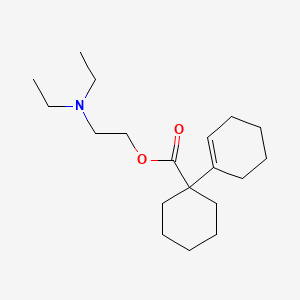
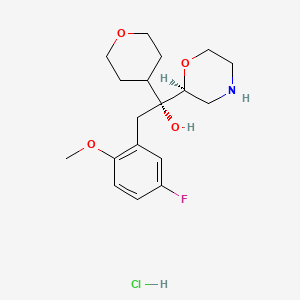
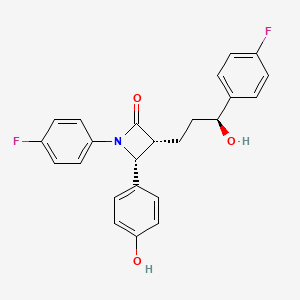
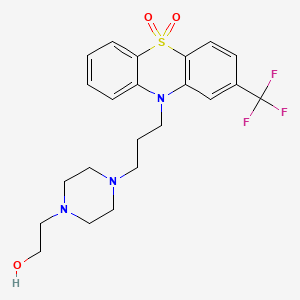
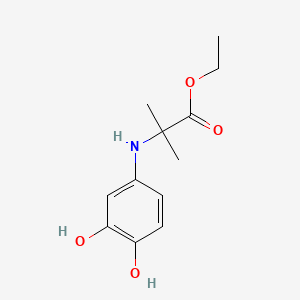
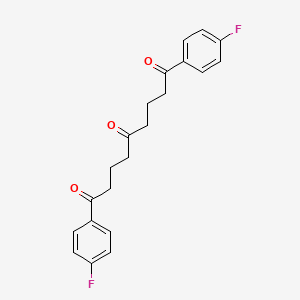
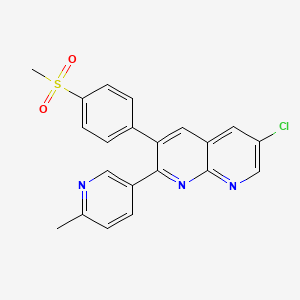

![(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B580009.png)



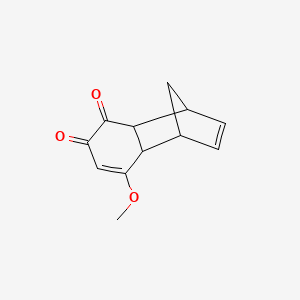
![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)
